molecular formula C17H19NO3 B4421804 [3-Hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone

[3-Hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone

Cat. No.: B4421804
M. Wt: 285.34 g/mol
InChI Key: KQGCWLOEJHCTNL-UHFFFAOYSA-N
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Description

[3-Hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone is a complex organic compound that features a pyrrolidine ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: This step may involve the hydroxylation of the pyrrolidine ring using oxidizing agents.

    Attachment of the 2-Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the Furan Ring: The furan ring can be synthesized separately and then attached to the pyrrolidine ring through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the furan ring.

    Substitution: Various functional groups can be substituted on the aromatic rings or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated compounds, nitro compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Medicine

The compound could be investigated for its potential pharmacological properties, including its effects on various biological pathways.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [3-Hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    [3-Hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone: Unique due to the presence of both pyrrolidine and furan rings.

    [3-Hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(2-methylthiophene-3-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    [3-Hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(2-methylpyrrole-3-yl)methanone: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-5-3-4-6-15(12)17(20)8-9-18(11-17)16(19)14-7-10-21-13(14)2/h3-7,10,20H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGCWLOEJHCTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCN(C2)C(=O)C3=C(OC=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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